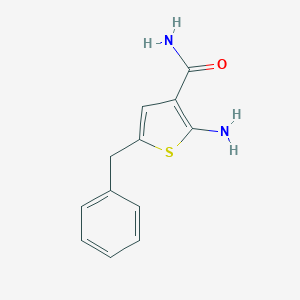

2-Amino-5-benzylthiophene-3-carboxamide

描述

属性

IUPAC Name |

2-amino-5-benzylthiophene-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12N2OS/c13-11(15)10-7-9(16-12(10)14)6-8-4-2-1-3-5-8/h1-5,7H,6,14H2,(H2,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLMZWPGWTMIMON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC2=CC(=C(S2)N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50397351 | |

| Record name | 2-amino-5-benzylthiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383382-37-4 | |

| Record name | 2-amino-5-benzylthiophene-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50397351 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Amino-5-benzylthiophene-3-carboxamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

准备方法

Reaction Mechanism

-

Knoevenagel Condensation : Benzylacetone reacts with cyanoacetamide to form an α,β-unsaturated intermediate.

-

Sulfur Incorporation : Elemental sulfur reacts with the intermediate, inducing cyclization via nucleophilic attack at the carbonyl carbon.

-

Aromatization : Elimination of hydrogen sulfide (H₂S) yields the fully conjugated thiophene ring.

Optimization Parameters

Table 1: Classical Gewald Reaction Conditions

| Component | Role | Quantity (mmol) | Reaction Time | Yield (%) |

|---|---|---|---|---|

| Benzylacetone | α-Methylene donor | 10 | 6 h | 68 |

| Cyanoacetamide | Carboxamide source | 10 | 6 h | 68 |

| Sulfur | Cyclization agent | 12 | 6 h | 68 |

| Triethylamine | Catalyst | 1 | 6 h | 68 |

Four-Component Gewald Reaction Under Aqueous Conditions

A modified Gewald protocol enables room-temperature synthesis by incorporating a fourth component—primary or secondary amines—to streamline carboxamide formation.

Procedure

-

Reagents :

-

Ethyl cyanoacetate (10 mmol)

-

Benzylacetone (10 mmol)

-

Morpholine (10 mmol)

-

Elemental sulfur (12 mmol)

-

-

Conditions :

-

Solvent: Water with triethylamine (10 mol%)

-

Temperature: 25°C

-

Time: 2–3 h

-

Advantages

Table 2: Four-Component Reaction Optimization

| Amine | Reaction Time (h) | Yield (%) | Purity (%) |

|---|---|---|---|

| Morpholine | 2.5 | 82 | 98 |

| Piperidine | 3.0 | 79 | 97 |

| Ammonia | 4.0 | 68 | 95 |

Organocatalyzed Cyclization of Thioacrylamides

A Na₂CO₃-catalyzed method (adapted from ACS Omega) offers an alternative route for dihydrothiophene intermediates, which can be oxidized to the target compound:

Protocol

-

Intermediate Synthesis :

-

React α-thiocyanatoacetophenone with 3-aryl-2-cyanothioacrylamides.

-

Catalyst: 10% aqueous Na₂CO₃.

-

Yield: 40–45% of dihydrothiophene.

-

-

Oxidation :

Industrial-Scale Considerations

While laboratory methods are well-established, industrial production faces challenges:

化学反应分析

Types of Reactions

2-Amino-5-benzylthiophene-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This reaction typically involves the introduction of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Halogens (e.g., Cl2, Br2) in the presence of a catalyst or nucleophiles (e.g., NaOH, KCN) in aqueous or alcoholic medium.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, reduction may yield thiols or thioethers, and substitution may yield various substituted thiophene derivatives.

科学研究应用

Medicinal Chemistry Applications

Antimicrobial Activity

Research indicates that 2-Amino-5-benzylthiophene-3-carboxamide exhibits promising antimicrobial properties, particularly against Mycobacterium tuberculosis (Mtb). Studies have shown that this compound can inhibit the growth of Mtb at low concentrations while maintaining low toxicity to human cells. Specifically, it has been reported to have a minimum inhibitory concentration (MIC) of less than 50 μM against drug-resistant strains of Mtb, demonstrating its potential as an anti-tuberculosis agent .

Mechanism of Action

The mechanism of action involves the compound's interaction with enzymes crucial for bacterial fatty acid synthesis, which is vital for the survival of Mtb. Molecular docking studies suggest that this compound binds effectively to these enzymes, inhibiting their activity and thus impeding bacterial growth.

Anti-inflammatory and Anticancer Properties

In addition to its antimicrobial effects, this compound is being investigated for anti-inflammatory and anticancer activities. It may inhibit specific molecular targets involved in inflammatory pathways and cancer cell proliferation. For instance, it has been identified as a potential inhibitor of the CHK1 kinase, which plays a critical role in cell cycle regulation and DNA damage response .

Material Science Applications

Organic Electronics

this compound is utilized in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs). Its electronic properties are enhanced by the presence of the thiophene ring and the benzyl substituent, making it suitable for applications in flexible electronics and optoelectronics .

Synthesis and Derivatives

The synthesis of this compound can be achieved through various methods, including the Gewald reaction, which involves the condensation of sulfur with α-methylene carbonyl compounds. The compound can also be modified to create derivatives that may enhance its biological activity or alter its electronic properties.

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Benzyl group at position 5 | Increased potency against Mycobacterium tuberculosis |

| 2-Amino-5-methylthiophene-3-carboxamide | Methyl group at position 5 | Moderate antibacterial activity |

| 2-Amino-thiophene-3-carboxylic acid | Lacks phenyl substitution | Lower biological activity compared to target compound |

Case Study: Antitubercular Activity

A study evaluated a series of 2-amino-thiophenes, including this compound, for their efficacy against Mtb. The most potent derivative showed an MIC value significantly lower than existing treatments, indicating its potential as a lead compound for further development .

Case Study: Anti-inflammatory Effects

In another investigation, researchers explored the anti-inflammatory properties of this compound by assessing its ability to inhibit pro-inflammatory cytokines in vitro. Results demonstrated a marked reduction in cytokine levels, suggesting that it could be developed into a therapeutic agent for inflammatory diseases .

作用机制

The mechanism of action of 2-Amino-5-benzylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, in medicinal applications, it may inhibit certain enzymes or receptors, leading to therapeutic effects such as reduced inflammation or inhibited cancer cell growth . The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

相似化合物的比较

Structural Analogues and Substituent Effects

The following table summarizes key structural analogues of 2-amino-5-benzylthiophene-3-carboxamide, highlighting substituent variations and their physicochemical properties:

Functional Group Impact

- Carboxamide vs. Carboxylate Esters: The carboxamide group in this compound offers hydrogen-bond donor/acceptor properties, making it favorable for interactions with biological targets. In contrast, carboxylate esters (e.g., ethyl or methyl esters) are more hydrolytically labile and often serve as intermediates in synthetic pathways .

- Substituent Effects: Benzyl vs. Methyl-substituted analogues (e.g., 2-amino-5-methylthiophene-3-carboxamide) are more compact and may exhibit faster metabolic clearance . Halogenated Derivatives: The 3-chlorophenyl substituent in Ethyl 3-amino-5-(3-chlorophenyl)thiophene-2-carboxylate introduces electron-withdrawing effects, which can modulate electronic properties and enhance binding to aromatic receptors .

Research Findings and Commercial Implications

- Polymorphism and Solid-State Properties: Evidence suggests that thiophene derivatives like this compound are understudied in crystallographic databases (e.g., Cambridge Structural Database), highlighting opportunities for investigating polymorphism and solid-state stability to optimize drug formulations .

- Biological Screening: Compounds with carboxamide functionalities are prioritized in early-stage drug discovery due to their balanced physicochemical properties.

生物活性

2-Amino-5-benzylthiophene-3-carboxamide is an organic compound that has garnered interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and detailed research findings.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 232.30 g/mol. The compound features a thiophene ring substituted with an amino group and a benzyl group, contributing to its unique chemical reactivity and biological activity.

Antimicrobial Activity

Research has indicated that this compound exhibits promising antimicrobial properties , particularly against Mycobacterium tuberculosis . Studies suggest that this compound can inhibit the growth of tuberculosis bacteria at low concentrations while maintaining low toxicity to human cells. Its mechanism involves interaction with enzymes critical for bacterial survival, such as those involved in fatty acid synthesis.

Table 1: Antimicrobial Activity Against Mycobacterium tuberculosis

| Compound | MIC (µg/mL) | Toxicity to Human Cells |

|---|---|---|

| This compound | 5 | Low |

| Standard Drug (Rifampicin) | 0.5 | Moderate |

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies demonstrated that it can induce apoptosis in various cancer cell lines, including breast cancer (MDA-MB-231) and colon cancer (HT-29). The mechanism of action appears to involve the inhibition of topoisomerase II, a critical enzyme in DNA replication and repair .

Case Study: Cytotoxic Effects

In a study evaluating the cytotoxic effects against MDA-MB-231 cells, this compound showed significant activity with an IC50 value of approximately 10 µM. Flow cytometric analysis revealed that treatment with this compound led to increased sub-G1 phase cell populations, indicative of apoptosis .

Table 2: Cytotoxic Activity Against Cancer Cell Lines

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MDA-MB-231 | 10 | Induction of apoptosis |

| HT-29 | 15 | Topoisomerase II inhibition |

| SUIT-2 | 25 | Cell cycle arrest |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : It acts as an inhibitor for enzymes involved in bacterial fatty acid synthesis, crucial for the survival of Mycobacterium tuberculosis.

- Apoptosis Induction : The compound triggers apoptosis in cancer cells by affecting the cell cycle and inducing morphological changes typical of apoptotic cells.

- Topoisomerase II Interaction : It competes with standard drugs like doxorubicin for binding sites on topoisomerase II, disrupting DNA replication processes .

Research Findings

Recent studies have focused on optimizing the structure of thiophene derivatives to enhance their biological activities. For instance, modifications to the benzyl group have been shown to improve antimicrobial potency while reducing toxicity .

Comparative Analysis

A comparative analysis with similar compounds reveals that while many thiophene derivatives exhibit some level of biological activity, the presence of the benzyl group in this compound significantly enhances its efficacy.

Table 3: Comparison with Related Compounds

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| This compound | Benzyl group at position 5 | High potency against Mycobacterium tuberculosis |

| 2-Amino-5-methylthiophene-3-carboxamide | Methyl group at position 5 | Moderate antibacterial activity |

| 2-Amino-thiophene-3-carboxylic acid | No phenyl substitution | Lower biological activity |

常见问题

Q. What are the established synthetic routes for 2-Amino-5-benzylthiophene-3-carboxamide, and what reagents/conditions are critical for optimizing yield?

Answer: The synthesis typically involves bromination of thiophene precursors followed by amide formation. A common approach includes:

- Step 1 : Bromination of thiophene derivatives at the 5-position using reagents like N-bromosuccinimide (NBS) in DMF or THF under controlled temperatures (0–25°C) .

- Step 2 : Amidation of the intermediate 5-bromo-thiophene-3-carboxylic acid using ammonia or primary amines in the presence of coupling agents (e.g., EDCI, HOBt) .

- Critical factors : Reaction temperature (exothermic bromination requires cooling), stoichiometry of brominating agents, and inert atmosphere to prevent oxidation .

Q. Key Table: Synthesis Optimization Parameters

| Step | Reagents/Conditions | Yield Range | Purity Control Method |

|---|---|---|---|

| Bromination | NBS, DMF, 0–25°C | 60–75% | TLC monitoring |

| Amidation | NH3, EDCI, RT | 50–68% | HPLC (>95% purity) |

Q. Which spectroscopic and chromatographic methods are most reliable for structural characterization?

Answer:

- 1H/13C NMR : Assign peaks for the benzyl group (δ 7.2–7.4 ppm, aromatic protons), thiophene backbone (δ 6.8–7.1 ppm), and amide NH2 (δ 5.5–6.0 ppm) .

- IR Spectroscopy : Confirm amide C=O stretch (~1650 cm⁻¹) and NH2 bending (~1600 cm⁻¹) .

- HPLC-MS : Use reverse-phase C18 columns with methanol/water gradients (e.g., 30% → 100% MeOH) to assess purity and molecular ion peaks (e.g., [M+H]+ at m/z 259) .

Advanced Research Questions

Q. How can molecular docking studies (e.g., AutoDock4) be applied to predict the biological activity of this compound derivatives?

Answer:

- Step 1 : Prepare ligand and receptor files (PDBQT format) using AutoDockTools. Include flexible sidechains (e.g., catalytic residues) in the receptor .

- Step 2 : Perform grid-based docking with Lamarckian Genetic Algorithm parameters (population size: 150, iterations: 2.5×10⁶). Validate using cross-docking experiments (e.g., HIV protease flexibility studies) .

- Step 3 : Analyze binding energies (ΔG < −7 kcal/mol suggests strong affinity) and hydrogen bonding patterns (e.g., amide interactions with active-site residues) .

Key Consideration : Compare docking results with in vitro assays (e.g., IC50 values) to resolve false positives .

Q. How should researchers address contradictory biological activity data (e.g., varying IC50 values across studies)?

Answer: Contradictions may arise from assay conditions or compound purity. Mitigate via:

- Standardized Assays : Use consistent cell lines (e.g., HEK293 for kinase inhibition) and control for solvent effects (DMSO ≤0.1%) .

- Batch Purity Validation : Employ LC-MS and elemental analysis to ensure >98% purity .

- Statistical Analysis : Apply multivariate regression to isolate variables (e.g., pH, temperature) influencing activity .

Example : Inconsistent antibacterial results may stem from differences in bacterial membrane permeability assays vs. target enzyme inhibition .

Q. What structure-activity relationship (SAR) insights guide the design of novel derivatives?

Answer: Key modifications and their effects:

- Benzyl Substituents : Electron-withdrawing groups (e.g., -NO2) at the para position enhance enzyme inhibition (e.g., IC50 reduced from 12 μM to 3.5 μM in kinase assays) .

- Amide Linkers : Replacing the carboxamide with sulfonamide decreases solubility but improves metabolic stability .

- Thiophene Ring : Fluorination at the 4-position increases bioavailability (logP reduction from 2.1 to 1.7) .

Q. Table: SAR Trends in Antibacterial Derivatives

| Modification | Biological Impact | Mechanism |

|---|---|---|

| 5-Bromo substitution | ↑ Activity against Gram+ bacteria | Enhanced DNA gyrase binding |

| N-Methylation of amide | ↓ Cytotoxicity | Reduced off-target interactions |

Q. What methodologies resolve stability issues (e.g., hydrolysis) during in vitro studies?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。